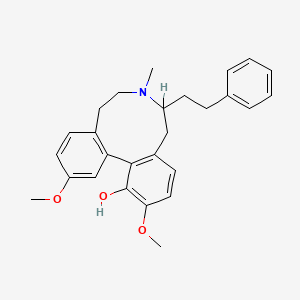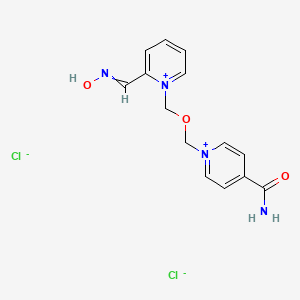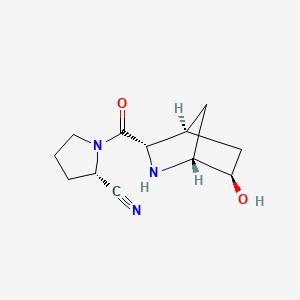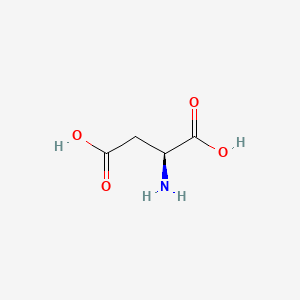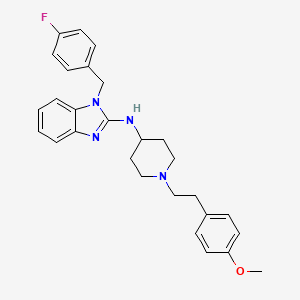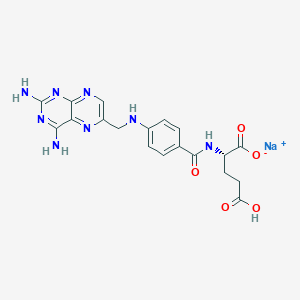
Aminopterin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopterin sodium is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.
Scientific Research Applications
Cancer Research
Aminopterin has played a pivotal role in cancer research. It was the first drug reported to cause remissions in children with acute lymphocytic leukemia. Its role in dihydrofolate reductase (DHFR) inhibition, a principal target of aminopterin, has been extensively studied. Research on aminopterin has focused on translational regulation of DHFR and the transfer of mutant DHFR and other drug resistance genes by viral vectors to protect hematopoietic cells. These studies have led to the development of new agents effective in treating human malignancies, highlighting aminopterin's significant contributions to cancer therapy (Bertino, 2009).
Congenital Cardiac Defects
Research indicates a possible association between congenital cardiac defects and in utero exposure to aminopterin. Aminopterin syndrome, characterized by a range of congenital anomalies, has been observed in newborns following first-trimester exposure to aminopterin. This syndrome includes cranial dystosis, hypertelorism, anomalies of the external ears, micrognathia, limb anomalies, and cleft palate. The use of aminopterin, now less common, has been linked to significant congenital malformations (Piggott et al., 2011).
Treatment of Refractory Acute Leukemia
Aminopterin has been studied in phase II trials for its effectiveness in treating refractory acute leukemia. The research focused on determining aminopterin's antileukemic activity, pharmacodynamic properties, and comparing its intracellular metabolism with methotrexate. The results indicated significant activity among children with refractory acute lymphoblastic leukemia (ALL), suggesting that aminopterin could be a potent alternative to methotrexate in this context (Cole et al., 2005).
Aminopterin-Induced Apoptosis
Aminopterin's effect on inducing apoptosis in a mouse myeloma cell line has been a subject of study. It was found that aminopterin treatment leads to apoptosis, which requires active RNA and protein synthesis. This research provides insights into the mechanisms of aminopterin-induced cell death, particularly in cells deficient in the salvage pathway of purine biosynthesis (Chung et al., 2001).
Aminopterin in Multiagent Therapy for Acute Lymphoblastic Leukemia
Aminopterin's use in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia has been explored. This research documented the toxicity of aminopterin within a multiagent therapeutic regimen, suggesting that it can be safely incorporated in place of systemic methotrexate without causing excessive toxicity. These results support further trials comparing the efficacy and toxicity of aminopterin and methotrexate in therapy for patients with ALL (Cole et al., 2008).
properties
CAS RN |
58602-66-7 |
|---|---|
Product Name |
Aminopterin sodium |
Molecular Formula |
C19H19N8NaO5 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1 |
InChI Key |
CJNYIGNPSQIZPJ-YDALLXLXSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



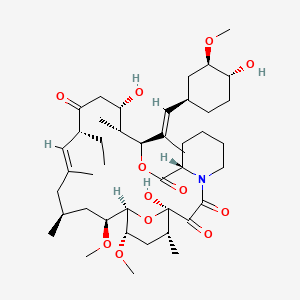
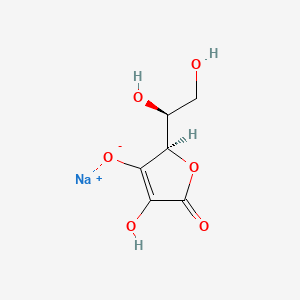
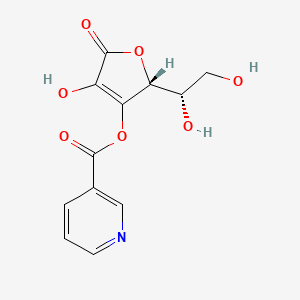
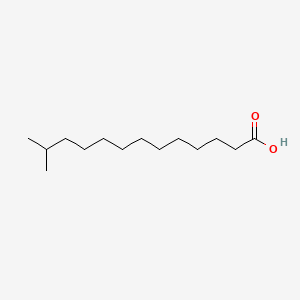
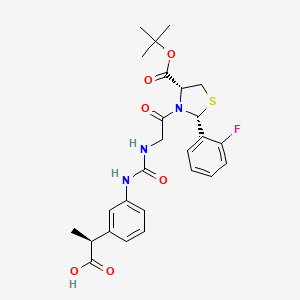
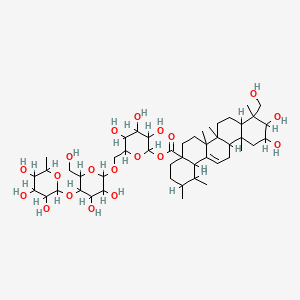
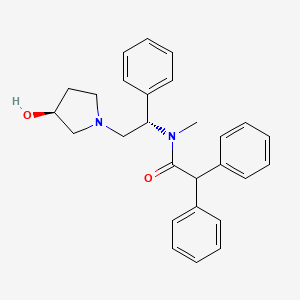
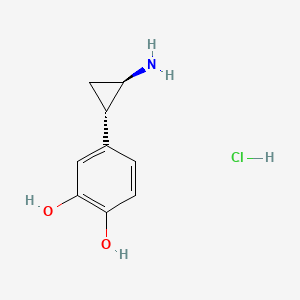
![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)
